(2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of both fluorine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluoroaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The 3,4-difluoroaniline undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like hydrogen gas in the presence of a palladium catalyst can reduce the nitro group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is investigated for its biological activity and potential as a lead compound in drug discovery.
Industrial Applications: It is used in the synthesis of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in a different position.
(2E)-N-(3,4-difluorophenyl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a nitro group.
(2E)-N-(3,4-difluorophenyl)-3-(3-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(2E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of both fluorine and nitro groups, which impart specific chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H10F2N2O3 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(E)-N-(3,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H10F2N2O3/c16-13-6-5-11(9-14(13)17)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+ |
InChI Key |
MYBWLJMPUWFJFI-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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